

E7130 Halichondrin B Analogue: A Technical Overview of Its Discovery and Mechanism

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Compound of Interest

Compound Name: E7130

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Introduction

The intricate structures of natural products have long provided a fertile ground for the discovery of novel therapeutic agents. Halichondrin B, a complex polyether macrolide isolated from the marine sponge *Halichondria okadai*, demonstrated potent anticancer activity in early preclinical models.^{[1][2]} However, its extremely limited availability from natural sources posed a significant barrier to clinical development.^{[3][4]} This challenge spurred a landmark collaboration between researchers at Harvard University and the pharmaceutical company Eisai, culminating in the first total synthesis of halichondrin B and the subsequent discovery of **E7130**, a structurally simplified yet potent synthetic analogue.^{[1][5][6]} This achievement not only solved the supply issue but also paved the way for comprehensive preclinical and clinical evaluation.^{[3][4][7]} **E7130**, a C52-halichondrin-B amine, emerged as a promising drug candidate, possessing a dual mechanism of action that distinguishes it from other microtubule-targeting agents.^{[4][8][9]} This document provides an in-depth technical guide to the discovery, mechanism of action, and preclinical evaluation of **E7130**.

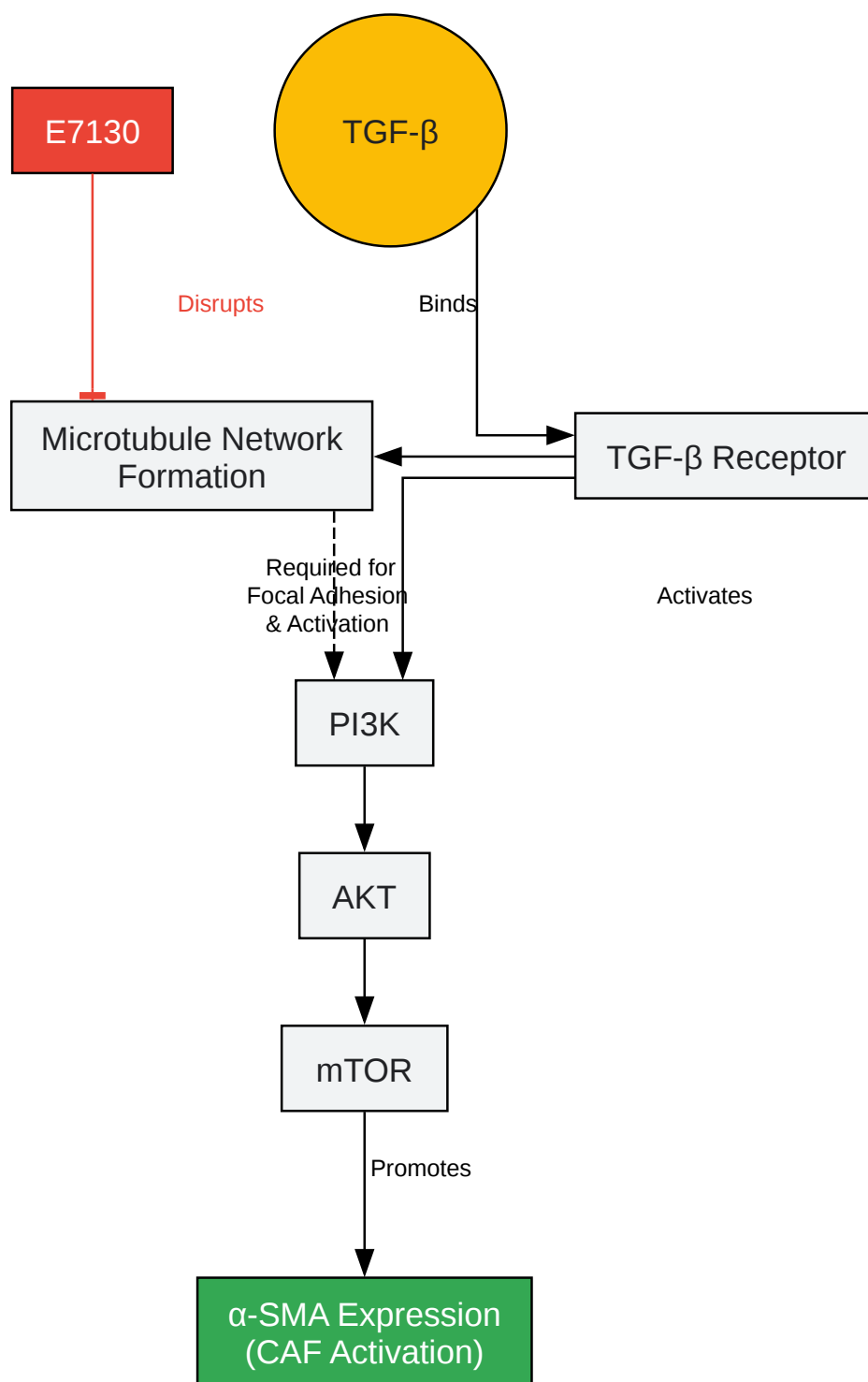
Core Mechanism of Action

E7130 exerts its anticancer effects through a dual mechanism: direct inhibition of cancer cell proliferation via microtubule disruption and modulation of the tumor microenvironment (TME).^{[4][9]}

- **Microtubule Dynamics Inhibition:** **E7130** binds to the vinca domain of tubulin, which inhibits tubulin polymerization and the assembly of microtubules.[10] This disruption of microtubule dynamics leads to mitotic spindle assembly failure, inducing cell cycle arrest at the G2/M phase and subsequent apoptosis of cancer cells.[10]
- **Tumor Microenvironment (TME) Amelioration:** A unique characteristic of **E7130** is its ability to remodel the TME at pharmacologically relevant concentrations.[8][9]
 - **Suppression of Cancer-Associated Fibroblasts (CAFs):** **E7130** reduces the number of alpha-smooth muscle actin (α -SMA)-positive CAFs.[4][8][11] This is achieved by inhibiting the TGF- β -induced transdifferentiation of fibroblasts into myofibroblasts. The mechanism involves the disruption of the microtubule network, which is crucial for the activation of the PI3K/AKT/mTOR signaling pathway downstream of TGF- β . [8][11]
 - **Tumor Vasculature Remodeling:** **E7130** treatment increases the density of intratumoral CD31-positive endothelial cells, promoting the normalization of tumor vasculature.[4][11] This vascular remodeling can enhance the delivery and efficacy of co-administered anticancer drugs.[9][11]

Signaling Pathway Modulation in Fibroblasts

The diagram below illustrates the proposed signaling pathway through which **E7130** inhibits the activation of cancer-associated fibroblasts.



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Caption: **E7130** inhibits TGF-β-induced CAF activation via microtubule disruption.

Quantitative Preclinical and Clinical Data

The efficacy of **E7130** has been quantified in numerous preclinical models and an initial clinical study. The data are summarized below.

Table 1: In Vitro Anti-proliferative Activity of E7130

Cell Line	Cancer Type	IC ₅₀ (nM)	Citation
KPL-4	Breast Cancer	0.01 - 0.1	[11]
OSC-19	Head and Neck Squamous Cell Carcinoma	0.01 - 0.1	[11]
FaDu	Head and Neck Squamous Cell Carcinoma	0.01 - 0.1	[11]
HSC-2	Head and Neck Squamous Cell Carcinoma	0.01 - 0.1	[11]

Table 2: In Vivo Efficacy of E7130 in Xenograft Models

Model	Cancer Type	Dosage & Administration	Key Findings	Citations
HSC-2 Xenograft	Head and Neck Squamous Cell Carcinoma	45-180 µg/kg, i.v.	Increased microvessel density (MVD), inhibited tumor growth, increased survival with Cetuximab.	[11]
FaDu Xenograft	Head and Neck Squamous Cell Carcinoma	45-180 µg/kg, i.v.	Reduced α-SMA-positive CAFs, modulated fibroblast phenotypes with Cetuximab.	[11]
ETP-ALL PDX	Early T-Cell Precursor ALL	0.09 mg/kg, i.v. (weekly x 3)	Significantly delayed disease progression in 6/6 PDXs; 2/6 objective responses.	[12]
ETP-ALL PDX	Early T-Cell Precursor ALL	0.135 mg/kg, i.v. (weekly x 3)	Significantly delayed disease progression in 5/5 evaluable PDXs; 4/5 objective responses.	[12]

Table 3: Phase I Clinical Trial Results (NCT03444701)

Parameter	Value	Citation
Patient Population	Advanced Solid Tumors	[13]
Dosing Regimen 1 (Q3W)	Day 1 of a 21-day cycle	[13]
MTD for Regimen 1	480 µg/m ²	[13]
Dosing Regimen 2 (Q2W)	Days 1 and 15 of a 28-day cycle	[13]
MTD for Regimen 2	300 µg/m ²	[13]
Most Common TEAE	Leukopenia (78.6%)	[13]

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon scientific findings. Below are representative protocols for key experiments used in the evaluation of **E7130**.

In Vitro Tubulin Polymerization Assay

This assay measures the direct effect of a compound on the polymerization of purified tubulin in a cell-free system.[9][14][15]

Objective: To determine if **E7130** inhibits the assembly of microtubules from tubulin monomers.

Materials:

- Purified tubulin protein (>99% pure)
- G-PEM buffer (80 mM PIPES pH 6.9, 0.5 mM EGTA, 2.0 mM MgCl₂, 1.0 mM GTP)
- Glycerol
- **E7130** stock solution (in DMSO)
- Positive controls: Paclitaxel (promoter), Colchicine (inhibitor)
- Vehicle control: DMSO

- Temperature-controlled microplate reader capable of reading absorbance at 340 nm
- Pre-warmed 96-well plates

Procedure:

- Prepare a tubulin solution (e.g., 1-3 mg/mL) in G-PEM buffer containing glycerol. Keep on ice to prevent spontaneous polymerization.
- Prepare serial dilutions of **E7130** in G-PEM buffer. Also prepare solutions for positive and vehicle controls.
- In a pre-warmed 96-well plate (37°C), add the test compounds (**E7130** dilutions), controls, or vehicle to respective wells.
- To initiate the polymerization reaction, add the cold tubulin solution to each well.
- Immediately place the plate in the microplate reader pre-set to 37°C.
- Measure the absorbance at 340 nm every 60 seconds for 60-90 minutes. The increase in absorbance corresponds to the extent of tubulin polymerization.
- Plot absorbance (OD 340 nm) versus time to generate polymerization curves. Compare the curves from **E7130**-treated wells to the controls to determine its inhibitory effect.

Cell Proliferation / Viability Assay

This assay quantifies the effect of **E7130** on the proliferation and viability of cancer cell lines. [\[16\]](#)[\[17\]](#)

Objective: To determine the IC₅₀ (half-maximal inhibitory concentration) of **E7130** in various cancer cell lines.

Materials:

- Cancer cell lines of interest (e.g., FaDu, HSC-2)
- Complete culture medium

- **E7130** stock solution (in DMSO)
- 96-well cell culture plates
- MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar viability reagent (e.g., XTT, WST-1).
- Solubilization buffer (e.g., DMSO or acidified isopropanol)
- Microplate reader for absorbance measurement

Procedure:

- Seed cells in a 96-well plate at a predetermined density (e.g., 2,000-5,000 cells/well) and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.
- Prepare a serial dilution of **E7130** in complete culture medium.
- Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of **E7130**. Include wells with vehicle (DMSO) as a negative control and wells with no cells as a background control.
- Incubate the plate for a specified period (e.g., 72 hours).[\[18\]](#)
- After incubation, add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours, allowing viable cells to convert MTT to formazan crystals.
- Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
- Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
- Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability percentage against the log of **E7130** concentration and use a non-linear regression model to determine the IC₅₀ value.

In Vivo Xenograft Efficacy Study

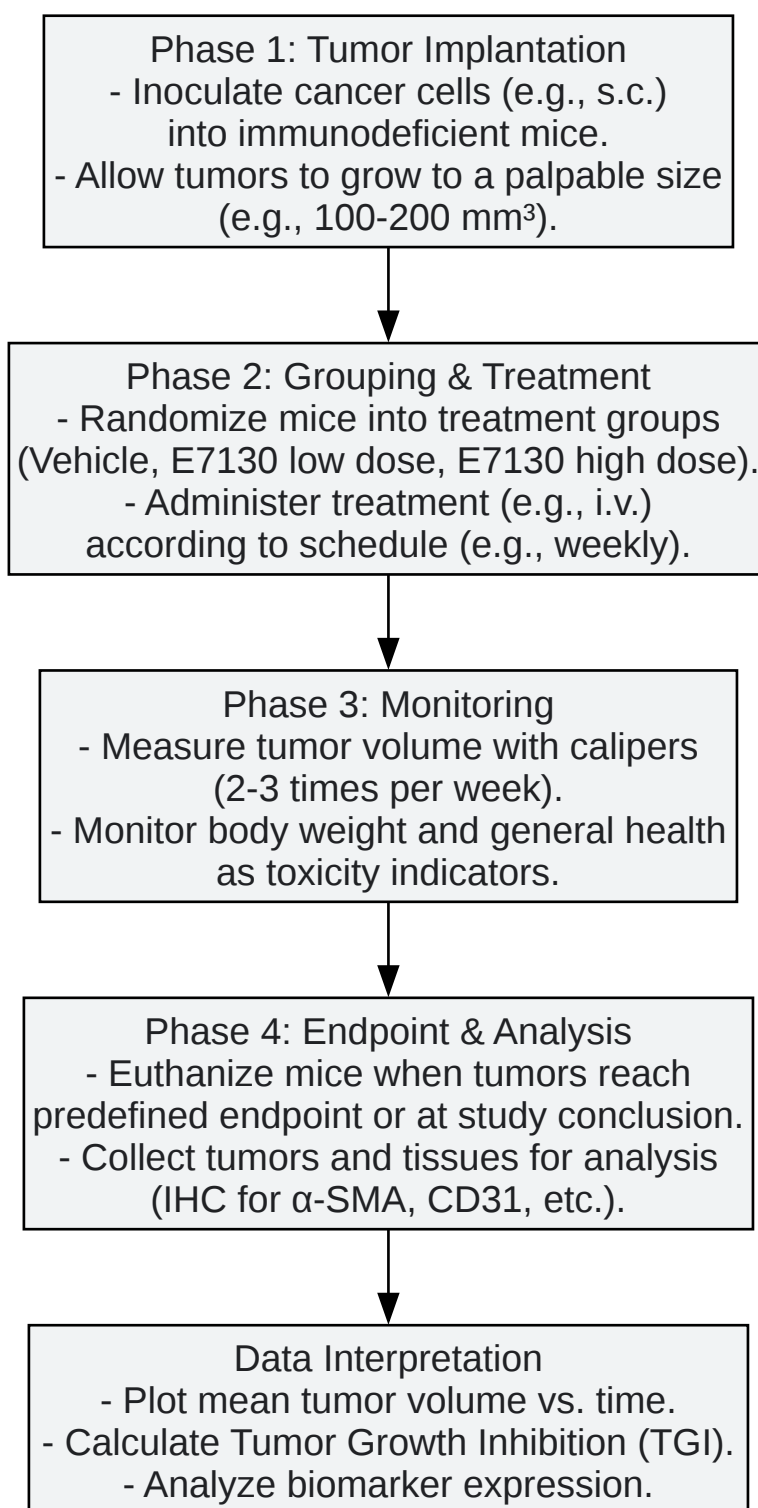
This protocol outlines a typical workflow for assessing the antitumor activity of **E7130** in a mouse model bearing human tumor xenografts.[\[11\]](#)[\[12\]](#)

Objective: To evaluate the in vivo antitumor efficacy, tolerability, and pharmacodynamic effects of **E7130**.

Materials:

- Immunodeficient mice (e.g., BALB/c nude or NSG mice)
- Human cancer cells (e.g., HSC-2, FaDu)
- Matrigel (optional, for subcutaneous injection)
- **E7130** formulation for intravenous (i.v.) injection
- Vehicle control solution
- Calipers for tumor measurement
- Anesthesia, surgical tools, and tissue collection supplies

Procedure Workflow:



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Caption: General workflow for an in vivo xenograft efficacy study.

Detailed Steps:

- Tumor Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., $1-5 \times 10^6$ cells) into the flank of each mouse.
- Tumor Growth and Randomization: Monitor tumor growth. When tumors reach a mean volume of approximately 100-200 mm³, randomize the mice into different treatment cohorts (e.g., vehicle control, **E7130** at 45 µg/kg, **E7130** at 180 µg/kg).
- Treatment Administration: Administer **E7130** or vehicle via intravenous injection according to the planned schedule (e.g., once weekly for 3 weeks).^[12]
- Efficacy and Tolerability Monitoring: Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume (Volume = $0.5 \times \text{Length} \times \text{Width}^2$). Monitor mouse body weight and clinical signs to assess toxicity.
- Endpoint and Tissue Collection: The study may be terminated when tumors in the control group reach a specific size, or after a fixed duration. At the endpoint, collect tumors and other organs for pharmacodynamic analysis, such as immunohistochemistry (IHC) for α-SMA and CD31 to assess TME modulation.^{[8][9]}

Conclusion

The discovery and development of **E7130** represent a triumph of synthetic chemistry addressing a critical supply bottleneck for a promising class of natural products.^{[4][6]} Its characterization has revealed a novel, dual-acting anticancer agent that not only targets microtubule dynamics in tumor cells but also favorably modulates the tumor microenvironment by suppressing CAFs and remodeling vasculature.^{[8][11]} The quantitative data from preclinical models demonstrate potent activity at low concentrations, and early clinical data have established a manageable safety profile and recommended doses for further investigation.^[12] **E7130** stands as a compelling candidate for continued development, both as a monotherapy and in combination with other oncology drugs, including immunotherapies, where its TME-ameliorating effects may prove particularly beneficial.^[1]

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